molecular formula C15H19BrN2O B3244071 [2-(4-Methoxyphenyl)ethyl](3-pyridinylmethyl)amine hydrobromide CAS No. 1609399-80-5

[2-(4-Methoxyphenyl)ethyl](3-pyridinylmethyl)amine hydrobromide

Cat. No. B3244071
CAS RN: 1609399-80-5
M. Wt: 323.23
InChI Key: PHRPGDDRWFNRQT-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609399-80-5 . It has a molecular weight of 323.23 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-methoxyphenyl)-N-(3-pyridinylmethyl)ethanamine hydrobromide . The InChI code for this compound is 1S/C15H18N2O.BrH/c1-18-15-6-4-13(5-7-15)8-10-17-12-14-3-2-9-16-11-14;/h2-7,9,11,17H,8,10,12H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 323.23 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the field of asymmetric hydroboration of vinylarenes. For instance, (S)-(4-Methoxyphenyl)-ethyl-1,3,2-benzodioxaborole, an intermediate in the catalytic asymmetric hydroboration, was isolated and subsequently aminated (Knight et al., 1997).
  • Microwave-assisted treatment of related compounds with primary aliphatic amines has been explored for producing corresponding carboxamides, demonstrating potential applications in organic synthesis (Milosevic et al., 2015).

Applications in Solar Cell Technology

  • A derivative of this compound, amine-based, alcohol-soluble fullerene, has been successfully applied as an acceptor and cathode interfacial material in polymer solar cells, suggesting its potential in renewable energy technologies (Lv et al., 2014).

Pharmacological Research

  • In pharmacological research, the compound's derivatives have been studied for their potential in synthesizing analgesic agents. For example, substituted 1-Benzofurans and 1-Benzothiophenes, related to the chemical structure, have been synthesized and evaluated for analgesic activity (Rádl et al., 2000).

Structural and Molecular Studies

  • Structural characterization of mono-hydrobromide salts of related N,4-diheteroaryl 2-aminothiazoles has been conducted, providing insights into molecular conformations and hydrogen bonding patterns, which are crucial in drug design and molecular engineering (Böck et al., 2021).

Miscellaneous Applications

  • The compound and its derivatives have been used in various other chemical synthesis processes, such as the Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to the synthesis of pyrrolidine-3-carboxylates, a process valuable in the synthesis of complex organic molecules (Revial et al., 2000).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.BrH/c1-18-15-6-4-13(5-7-15)8-10-17-12-14-3-2-9-16-11-14;/h2-7,9,11,17H,8,10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRPGDDRWFNRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CN=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)ethyl](3-pyridinylmethyl)amine hydrobromide

CAS RN

1609399-80-5
Record name 3-Pyridinemethanamine, N-[2-(4-methoxyphenyl)ethyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609399-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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